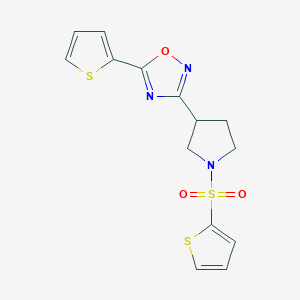
5-(Thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H13N3O3S3 and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: C15H14N4O2S2
Molecular Weight: 342.42 g/mol
SMILES Notation: C1=CC=C(S1)C(=N)N=C(N)C(=O)C(C)C
This compound contains a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cancer progression and inflammation.
1. Antitumor Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antitumor properties by modulating pathways associated with cancer cell proliferation. For instance, compounds similar to this compound have been shown to act as agonists for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating cellular metabolism and inflammation .
2. Mechanism-Based Approaches
Research highlights that oxadiazole derivatives can inhibit key enzymes involved in tumor growth such as HDAC (histone deacetylase), thymidylate synthase, and telomerase . These interactions suggest that the compound may exert its effects through epigenetic modulation and cell cycle regulation.
Structure–Activity Relationship (SAR)
The SAR studies of oxadiazole derivatives indicate that modifications at specific positions on the oxadiazole ring significantly influence their biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 | Increased PPAR agonist activity and reduced cytotoxicity |
| Variations in thiophene rings | Enhanced binding affinity to target proteins |
These findings underscore the importance of structural variations in optimizing the therapeutic potential of these compounds.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results showed that compounds structurally related to this compound exhibited IC50 values ranging from 0.76 μM to 0.98 μM against various tumor cell lines . The selectivity towards cancer cells over normal cells was also noted, indicating a promising therapeutic index.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of HDAC by oxadiazole derivatives. Compounds were synthesized and screened for their ability to inhibit HDAC activity with IC50 values as low as 8 nM reported for some derivatives . This suggests that modifications leading to increased potency could make these compounds viable candidates for further development.
特性
IUPAC Name |
5-thiophen-2-yl-3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S3/c18-23(19,12-4-2-8-22-12)17-6-5-10(9-17)13-15-14(20-16-13)11-3-1-7-21-11/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRQDSJQINSOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














